molecular formula C25H26N4O3S2 B2850278 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-phenylpropyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021075-18-2

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-phenylpropyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2850278
CAS RN: 1021075-18-2
M. Wt: 494.63
InChI Key: JBJPNWQCYGOXDD-UHFFFAOYSA-N
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Description

The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-phenylpropyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is a part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .


Synthesis Analysis

The synthesis of this compound involves the identification of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a combination of several functional groups including a dioxidotetrahydrothiophen-3-yl group, a methyl group, a phenylpropyl group, a thiophen-2-yl group, and a pyrazolo[3,4-b]pyridine-4-carboxamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

Neuropharmacology

In neuropharmacology, this compound has been identified as a GIRK1/2 potassium channel activator . GIRK channels are involved in regulating neuronal excitability and have been implicated in various neurological disorders. The activation of these channels by the compound could potentially lead to new treatments for diseases such as epilepsy, anxiety, and depression.

Medicinal Chemistry

The compound’s role in medicinal chemistry is significant due to its potential as a chemical probe . Chemical probes are tools used to understand biological processes at the molecular level. This compound, with its unique structure, can help in the study of potassium channel functions and the development of new drugs targeting these channels.

Drug Metabolism and Pharmacokinetics (DMPK)

The compound has shown promise in DMPK studies due to its improved metabolic stability over prototypical urea-based compounds . This suggests that it could have a longer duration of action in the body, which is beneficial for developing long-acting therapeutic agents.

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

Future Directions

The research on this compound and its analogs is ongoing, with the aim of identifying potent and selective GIRK1/2 activators . These compounds have shown improved metabolic stability over the prototypical urea-based compounds, indicating potential for further development .

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(3-phenylpropyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S2/c1-17-23-20(25(30)26-12-5-9-18-7-3-2-4-8-18)15-21(22-10-6-13-33-22)27-24(23)29(28-17)19-11-14-34(31,32)16-19/h2-4,6-8,10,13,15,19H,5,9,11-12,14,16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJPNWQCYGOXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCCCC4=CC=CC=C4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-phenylpropyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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